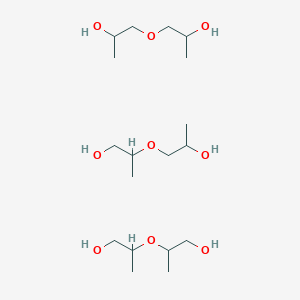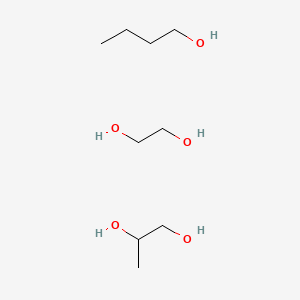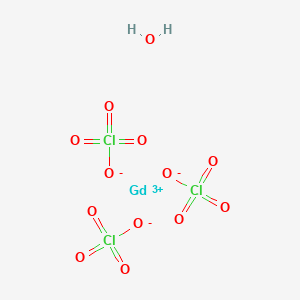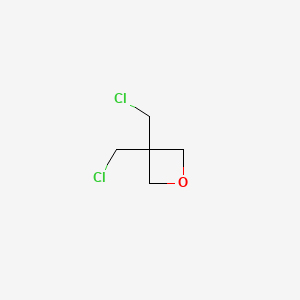
lithium;oxido(oxo)cobalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Lithium cobalt oxide can be prepared by heating a stoichiometric mixture of lithium carbonate (Li₂CO₃) and cobalt(II,III) oxide (Co₃O₄) or metallic cobalt at temperatures ranging from 600°C to 800°C. The product is then annealed at 900°C for several hours under an oxygen atmosphere . Another method involves the calcination of hydrated cobalt oxalate (β-CoC₂O₄·2H₂O) with lithium hydroxide (LiOH) at temperatures up to 750°C to 900°C .
Industrial Production Methods
In industrial settings, lithium cobalt oxide is often produced using high-temperature solid-state reactions. These methods can lead to abnormal grain growth, inhomogeneity, and poor control over stoichiometry . To address these issues, newer synthetic approaches such as electrospinning have been developed. Electrospinning is a low-cost and simple procedure for fabricating one-dimensional nanostructures, which exhibit high specific surface area, short ionic and electronic diffusion pathways, and mechanical stability .
化学反応の分析
Types of Reactions
Lithium cobalt oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Lithium cobalt oxide can be oxidized in the presence of oxygen at high temperatures.
Reduction: It can be reduced using lithium ions during the discharge cycle in lithium-ion batteries.
Substitution: Substitution reactions can occur when lithium ions are replaced by other metal ions in the crystal lattice.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, during the discharge cycle in lithium-ion batteries, lithium ions are intercalated into the crystal lattice, forming a reduced form of lithium cobalt oxide .
科学的研究の応用
Lithium cobalt oxide has a wide range of scientific research applications:
Medicine: Its oxidative properties are being explored for potential therapeutic applications.
作用機序
The mechanism by which lithium cobalt oxide exerts its effects is primarily through its redox activity. In lithium-ion batteries, lithium cobalt oxide acts as a cathode material, where lithium ions are intercalated and deintercalated during the charge and discharge cycles . This redox activity is facilitated by the cobalt atoms, which can switch between different oxidation states (Co³⁺ and Co⁴⁺), allowing for the transfer of electrons and ions .
類似化合物との比較
Similar Compounds
- Lithium nickel oxide (LiNiO₂)
- Lithium manganese oxide (LiMn₂O₄)
- Lithium iron phosphate (LiFePO₄)
Uniqueness
Compared to these similar compounds, lithium cobalt oxide offers higher energy density and stable electrochemical performance, making it a preferred choice for high-performance lithium-ion batteries . it also has drawbacks such as higher cost and potential environmental and health risks associated with cobalt .
特性
IUPAC Name |
lithium;oxido(oxo)cobalt |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.Li.2O/q;+1;;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZPBUKRYWOWDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-][Co]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[O-][Co]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoLiO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














